molecular formula C8H5FN2O2S B12087339 2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid

2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B12087339
M. Wt: 212.20 g/mol
InChI Key: IJUUDHDFVRTWEJ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid: is a benzothiazole derivative with the following chemical structure:

Structure:C8H5FN2O2S\text{Structure:} \quad \text{C}_8\text{H}_5\text{FN}_2\text{O}_2\text{S} Structure:C8​H5​FN2​O2​S

This compound contains an amino group (NH₂), a fluorine atom (F), and a carboxylic acid group (COOH) attached to a benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to the formation of this compound:

    Diazo-Coupling: Involves coupling a diazonium salt with an appropriate nucleophile.

    Knoevenagel Condensation: Utilizes the reaction between an aldehyde or ketone and malonic acid or its derivatives.

    Biginelli Reaction: A multicomponent reaction that combines an aldehyde, urea, and thiourea.

    Microwave Irradiation: Accelerates reactions under microwave conditions.

    One-Pot Multicomponent Reactions: Efficiently generate complex molecules in a single step.

Industrial Production:: While specific industrial methods for this compound are not widely documented, laboratory-scale synthesis methods can be scaled up for production.

Chemical Reactions Analysis

Reactions::

    Oxidation: Can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at various positions on the benzothiazole ring.

Common Reagents and Conditions::

    Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reactions: Use appropriate halogenating agents (e.g., bromine, chlorine).

Scientific Research Applications

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, other benzothiazole derivatives exist. Researchers often compare their properties and activities to understand uniqueness and optimize drug design.

Properties

Molecular Formula

C8H5FN2O2S

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H5FN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13)

InChI Key

IJUUDHDFVRTWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O

Origin of Product

United States

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